dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose
Description
DTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose is a useful research compound. Its molecular formula is C16H24N2Na2O16P2 and its molecular weight is 608.293. The purity is usually 95%.
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Biological Activity
Thymidine diphosphate derivatives, specifically dTDP-alpha-glc-Na2 , TDP-alpha-G , TDP-alpha-Glc , and TDP-alpha-Glucose , play crucial roles in various biological processes, particularly in carbohydrate metabolism and nucleotide biosynthesis. These compounds are essential substrates for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, impacting cellular functions and signaling pathways.
Chemical Structure and Properties
The chemical structure of these compounds includes a thymidine moiety linked to a diphosphate group and a glucose unit. The sodium salt form (dTDP-alpha-glc-Na2) enhances solubility in aqueous environments, facilitating its biological activity.
Compound | Chemical Formula | Molecular Weight (g/mol) |
---|---|---|
dTDP-alpha-glc-Na2 | C10H15N2O10P2Na2 | 367.18 |
TDP-alpha-G | C10H15N2O10P2 | 367.18 |
TDP-alpha-Glc | C10H15N2O10P2 | 367.18 |
TDP-alpha-Glucose | C10H15N2O10P2 | 367.18 |
Biological Functions
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Glycosylation Reactions :
- dTDP derivatives serve as sugar donors in glycosylation reactions, which are vital for the synthesis of polysaccharides, glycoproteins, and glycolipids.
- They are involved in the biosynthesis of cell wall components in bacteria and plants, influencing cell structure and function.
- Role in Metabolism :
- Enzyme Substrates :
Case Study 1: Role in Bacterial Cell Wall Synthesis
A study highlighted the importance of dTDP-glucose in the biosynthesis of peptidoglycan in bacteria. The enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxyglucose, a precursor for the synthesis of important bacterial polysaccharides .
Case Study 2: Impact on Plant Metabolism
Research demonstrated that TDP-alpha-glucose is crucial for the synthesis of starch in plants. Mutants lacking enzymes that utilize this compound showed stunted growth due to impaired carbohydrate storage and energy metabolism .
Research Findings
Recent studies have elucidated various aspects of the biological activity of these compounds:
- Enzyme Kinetics : The kinetic parameters (Km and Vmax) for glycosyltransferases using dTDP-glucose as a substrate were determined, showing high affinity and catalytic efficiency under physiological conditions .
- Regulatory Mechanisms : Investigations into how these compounds regulate metabolic pathways revealed feedback mechanisms where high concentrations inhibit certain enzymes involved in their synthesis, thus maintaining homeostasis within cells .
Properties
IUPAC Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHWQWZRRHSCD-QMMSDIQLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2Na2O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745634 | |
Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148296-43-9 | |
Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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